4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate
Overview
Description
Preparation Methods
The synthesis of 4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate involves the reaction of 4-fluorobenzothiohydrazide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. Its effects are mediated through the formation of hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate can be compared with similar compounds such as:
4-Fluorobenzothiohydrazide: Lacks the trifluoroacetate group, resulting in different chemical properties and reactivity.
Benzothiohydrazide: Lacks the fluorine and trifluoroacetate groups, leading to distinct chemical behavior.
Trifluoroacetate derivatives: Compounds with trifluoroacetate groups but different core structures, exhibiting varied reactivity and applications.
Properties
IUPAC Name |
4-fluorobenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S.C2HF3O2/c8-6-3-1-5(2-4-6)7(11)10-9;3-2(4,5)1(6)7/h1-4H,9H2,(H,10,11);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYFVLXQFOWTBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NN)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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